2-METHYL-1-(PHENYLMETHYL)-3-PYRROLIDINAMINE

Medicinal Chemistry Dopamine Receptor Structure-Activity Relationship

2-Methyl-1-(phenylmethyl)-3-pyrrolidinamine (CAS 70325-82-5), also known as 1-benzyl-2-methylpyrrolidin-3-amine, is a chiral pyrrolidine derivative featuring a benzyl-protected secondary amine. It is a key synthetic intermediate for the preparation of nemonapride (YM-09151-2), a potent and selective dopamine D2-like receptor antagonist.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
CAS No. 70325-82-5
Cat. No. B023773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-METHYL-1-(PHENYLMETHYL)-3-PYRROLIDINAMINE
CAS70325-82-5
Synonyms1-Benzyl-2-methyl-3-pyrrolidinamine
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC1C(CCN1CC2=CC=CC=C2)N
InChIInChI=1S/C12H18N2/c1-10-12(13)7-8-14(10)9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,13H2,1H3
InChIKeySFEGZLNDKUGHQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-(phenylmethyl)-3-pyrrolidinamine (CAS 70325-82-5): A Versatile Chiral Building Block for CNS Drug Discovery


2-Methyl-1-(phenylmethyl)-3-pyrrolidinamine (CAS 70325-82-5), also known as 1-benzyl-2-methylpyrrolidin-3-amine, is a chiral pyrrolidine derivative featuring a benzyl-protected secondary amine [1]. It is a key synthetic intermediate for the preparation of nemonapride (YM-09151-2), a potent and selective dopamine D2-like receptor antagonist [2]. The compound is supplied as a racemic mixture or as single enantiomers, with a molecular weight of 190.28 g/mol and a calculated LogP of 1.61, indicating balanced lipophilicity for drug development .

WorkflowChiral building block for dopamine receptor ligand synthesis
SelectionAvailable as racemic mixture or single enantiomers
Use ContextCNS research compound synthesis and SAR exploration

Why 2-Methyl-1-(phenylmethyl)-3-pyrrolidinamine Cannot Be Substituted by Simple 3-Aminopyrrolidines


Simple 3-aminopyrrolidines lack the critical 2-methyl substitution and benzyl protecting group that define this compound's utility. The 2-methyl group introduces stereochemical complexity essential for generating diastereomers with distinct pharmacological profiles, as demonstrated in the synthesis of nemonapride where cis- vs. trans-configurations show >10-fold differences in dopamine receptor affinity [1]. Additionally, the benzyl group serves as both a protecting group and a lipophilic anchor that enhances blood-brain barrier penetration of derived benzamides compared to N-ethyl analogs [2]. Unprotected 3-aminopyrrolidines cannot undergo the same N-benzyl-directed cyclization reactions and would yield inactive products in downstream medicinal chemistry applications.

Stereochemical requirement2-Methyl group locks cis-configuration needed for target engagement; unsubstituted analogs may show reduced activity.
CNS exposure featureN-Benzyl substituent enhances brain penetration and enables N-benzyl-directed reactions; N-ethyl analogs may yield lower CNS exposure.
Synthetic utility mismatchSimple 3-aminopyrrolidines lack the protected amine and chiral center, potentially leading to inactive downstream products.

Quantitative Differentiation of 2-Methyl-1-(phenylmethyl)-3-pyrrolidinamine Against Structural Analogs


Steric and Conformational Advantage of 2-Methyl Substitution in Dopamine D2 Receptor Ligands

The 2-methyl group on the pyrrolidine ring is not a passive substituent; it critically locks the 3-amino group into a specific conformation. In a head-to-head comparison of benzamide derivatives, the cis-2-methylpyrrolidin-3-yl isomer (derived from 2-methyl-1-(phenylmethyl)-3-pyrrolidinamine) was 13-fold more potent than haloperidol and 408-fold more potent than metoclopramide in inhibiting apomorphine-induced stereotyped behavior in rats [1]. In contrast, the trans-isomer or unsubstituted 3-aminopyrrolidine derivatives showed substantially reduced activity [2].

In vivo potency (stereotypy model)
Head-to-head
YM-09151-2 ED50 0.12 mg/kg vs haloperidol 1.6 mg/kg (13-fold); vs metoclopramide 49 mg/kg (408-fold)
Supports stereochemical requirement for high target engagement
Rat apomorphine-induced stereotypy; s.c. administration
Medicinal Chemistry Dopamine Receptor Structure-Activity Relationship

Enhanced Brain Penetration Conferred by N-Benzyl vs. N-Ethyl Substitution

In a systematic comparison of pyrrolidinyl-benzamides, the N-benzyl substituent (present in 2-methyl-1-(phenylmethyl)-3-pyrrolidinamine derivatives) provided superior anti-dopaminergic activity after subcutaneous administration compared to N-ethyl analogs. Compounds with an N-benzyl group were 3- to 5-fold more potent than their N-ethyl counterparts in inhibiting conditioned avoidance response in rats [1]. This is attributed to the benzyl group's contribution to lipophilicity and its ability to engage in π-π interactions with aromatic residues in the dopamine receptor binding pocket [2].

Brain penetration (CAR model)
Class-level
N-benzyl ED50 0.8 mg/kg vs N-ethyl 3.2 mg/kg (4-fold)
Benzyl group supports CNS exposure profile
Conditioned avoidance response in rats; s.c.
Pharmacokinetics Blood-Brain Barrier CNS Drug Delivery

Purity and Supply Chain Consistency: Differentiating Commercial Sources of 2-Methyl-1-(phenylmethyl)-3-pyrrolidinamine

Commercial availability of 2-Methyl-1-(phenylmethyl)-3-pyrrolidinamine varies significantly in purity specifications. AKSci offers the compound at a minimum purity specification of 95% , while MolCore provides a higher minimum purity specification of 98% . Leyan supplies the compound at 97% purity . For applications requiring high stereochemical fidelity or minimal batch-to-batch variability, the 98% purity grade may be preferable, although it typically commands a premium. No vendor provides detailed impurity profiling or enantiomeric excess data in public datasheets.

Commercial purity specification
Data to verify
95% (AKSci), 97% (Leyan), 98% (MolCore)
Purity grade may affect synthetic yield and assay reproducibility
No enantiomeric excess data reported by vendors
Analytical Chemistry Procurement Quality Control

Optimal Research Applications for 2-Methyl-1-(phenylmethyl)-3-pyrrolidinamine Based on Quantitative Evidence


Synthesis of High-Potency Dopamine D2/D3 Antagonists (e.g., Nemonapride Analogs)

2-Methyl-1-(phenylmethyl)-3-pyrrolidinamine is the essential chiral amine component for constructing the cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)benzamide pharmacophore [1]. The 2-methyl group enforces the cis-configuration required for sub-nanomolar dopamine D2 receptor affinity (Ki = 0.06 nM for nemonapride) [2]. This application is supported by direct comparative data showing 408-fold superiority over metoclopramide in vivo, confirming that alternative 3-aminopyrrolidines cannot achieve comparable potency.

CNS Drug Discovery Programs Requiring Optimized Blood-Brain Barrier Penetration

The N-benzyl substituent in this compound and its derivatives confers a 4-fold enhancement in CNS activity compared to N-ethyl analogs [1]. This makes the compound a preferred intermediate for developing antipsychotics, antidepressants, or other neurotherapeutics where brain exposure is critical. Procurement should prioritize vendors supplying this specific N-benzyl analog, as substituting with simpler N-alkyl pyrrolidines will yield compounds with suboptimal pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Studies on Substituted Benzamides

The compound serves as a versatile scaffold for SAR exploration. Studies show that monomethylation of the p-amino group on the benzamide moiety enhances anti-dopaminergic activity, with a rank order of CH3NH > (CH3)2N ≥ NH2 > H [1]. Researchers can systematically vary the benzamide portion while holding the pyrrolidine core constant, enabling direct comparison of substituent effects. This application leverages the compound's well-characterized stereochemical and electronic properties.

Method Development for Chiral Amine Analysis and Purification

The presence of two stereocenters (2-position and 3-position on the pyrrolidine ring) makes 2-Methyl-1-(phenylmethyl)-3-pyrrolidinamine an ideal model compound for developing chiral chromatographic methods or asymmetric synthesis protocols. The cis-isomer is the biologically active form, while the trans-isomer is largely inactive [1]. This property can be exploited to validate analytical methods for enantiomeric excess determination, a critical quality control parameter not currently reported in vendor datasheets.

Application
Selection Property
Validation Focus
Dopamine D2/D3 antagonist synthesis research
cis-2-Methylpyrrolidine chiral scaffold
Target engagement and selectivity profiling
CNS research compound synthesis
N-Benzyl lipophilic anchor for brain penetration
Pharmacokinetic and brain exposure profiling
Benzamide SAR studies
Versatile pyrrolidine core scaffold
Substituent-dependent activity ranking
Chiral analytical method development
Dual stereocenters (cis/trans isomers)
Enantiomeric excess determination and method validation

Technical Documentation Hub

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